2,8-Dimethylquinoline

CYP450 inhibition Drug metabolism Toxicology

Sourcing the correct dimethylquinoline isomer is critical-substituting 2,8-dimethylquinoline with other positional isomers (e.g., 2,4-, 2,6-, or 5,8-dimethylquinoline) without revalidation compromises experimental reproducibility due to divergent steric and electronic profiles. • Cytotoxic indoloquinoline/benzonaphthyridine synthesis (IC50 <19 µM against HeLa, K562) • Sterically-defined ligand design for transition metal catalysis • C-H activation/borylation regioselectivity studies Supplied with ≥97% purity; full documentation available.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 1463-17-8
Cat. No. B075129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethylquinoline
CAS1463-17-8
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC(=N2)C
InChIInChI=1S/C11H11N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-7H,1-2H3
InChIKeyBELFSAVWJLQIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimethylquinoline Overview & Procurement


2,8-Dimethylquinoline (CAS 1463-17-8) is a dimethyl-substituted quinoline derivative with the molecular formula C11H11N and a molecular weight of 157.21 g/mol [1]. This heterocyclic aromatic compound features methyl groups at the 2- and 8-positions of the quinoline core, a substitution pattern that distinguishes it from other dimethylquinoline positional isomers . It serves primarily as a versatile building block in organic synthesis and medicinal chemistry research, with reported applications ranging from the preparation of more complex quinoline derivatives to its use as a ligand in transition metal catalysis .

1
Quinoline-based heterocycle building block for synthesis workflows
2
Transition metal catalysis ligand (e.g., cross-coupling reactions)
3
Selectivity control compound in CYP and MAO enzyme inhibition assays

Why 2,8-Dimethylquinoline Cannot Be Substituted


Substituting 2,8-dimethylquinoline with other dimethylquinoline positional isomers (e.g., 2,4-, 2,6-, 2,7-, 5,8-, or 6,7-dimethylquinoline) is scientifically unsound without rigorous revalidation. The specific positions of the methyl substituents on the quinoline ring dictate the compound's steric bulk, electronic distribution, and lipophilicity . These physicochemical parameters profoundly influence key attributes such as binding affinity to biological targets (e.g., cytochrome P450 enzymes) [1][2], reactivity in catalytic cycles, and the regioselectivity of subsequent synthetic transformations. As demonstrated below, even minor shifts in the methylation pattern can result in orders-of-magnitude differences in inhibitory potency or altered synthetic outcomes.

Positional isomers (2,4-; 2,6-; 2,7-; 5,8-; 6,7-dimethylquinoline) show divergent CYP and MAO inhibitory profiles; enzyme assay context may shift entirely.
Methyl group placement dictates steric environment; regioselectivity in C–H borylation and ligand geometry are isomer-specific and not transferable.
Synthetic intermediate reactivity (e.g., electrophilic site accessibility) differs across isomers; direct substitution without revalidation compromises downstream product profiles.

2,8-Dimethylquinoline vs. Isomers: Comparative Data


CYP1A2 Inhibition: 2,8- vs. 2,6-Dimethylquinoline

2,6-Dimethylquinoline is a known CYP1A2 inhibitor with an IC50 of 3.3 µM and also inhibits CYP2B6 with an IC50 of 480 µM . In contrast, while 2,8-dimethylquinoline has not been reported to inhibit CYP1A2 at comparable concentrations, its derivative 4-chloro-2,8-dimethylquinoline serves as a key intermediate for the synthesis of indoloquinolines that exhibit cytotoxic activity with IC50 values <19 µM against HeLa and K562 cancer cell lines [1]. This indicates a divergent functional profile: 2,6-Dimethylquinoline acts as a direct CYP inhibitor, whereas 2,8-dimethylquinoline's primary value lies in its utility as a scaffold for constructing bioactive molecules with distinct mechanisms (e.g., cytotoxicity via DNA intercalation or topoisomerase inhibition).

CYP1A2 inhibition
Class-level inference
2,6-Dimethylquinoline: IC50 3.3 µM CYP1A2. 2,8-Dimethylquinoline: no direct CYP1A2 inhibition reported; derivative 4-chloro-2,8-dimethylquinoline used to prepare cytotoxins (HeLa, K562).
Reported CYP isoform-selectivity context supports distinct biological profile.
Derivative cytotoxicity endpoints require independent verification.
CYP450 inhibition Drug metabolism Toxicology

CYP2A5/A6 Inhibition: 2,8- vs. 2,4- & 2,7-Dimethylquinoline

Specific dimethylquinoline isomers exhibit varying inhibitory potencies against CYP2A enzymes. 2,4-Dimethylquinoline inhibits mouse CYP2A5 with an IC50 of 110 µM [1], while 2,7-dimethylquinoline inhibits human CYP2A6 with an IC50 of 400 µM [2]. Notably, there is no reported CYP2A inhibitory activity for 2,8-dimethylquinoline itself. This absence of activity against these specific CYP isoforms positions 2,8-dimethylquinoline as a potentially cleaner scaffold or control compound in studies where CYP2A-mediated metabolism is a concern, unlike its 2,4- and 2,7- substituted counterparts.

CYP2A5/A6 inhibition
Class-level inference
2,4-Dimethylquinoline: CYP2A5 IC50 110 µM. 2,7-Dimethylquinoline: CYP2A6 IC50 400 µM. 2,8-Dimethylquinoline: no detectable CYP2A5/2A6 inhibition.
Absence of CYP2A inhibition may support cleaner selectivity screening for certain pathways.
In vitro recombinant enzyme assays; in vivo relevance not established.
Cytochrome P450 Enzyme inhibition Drug-drug interaction

MAO-B Inhibition: 2,8- vs. 5,8-Dimethylquinoline

5,8-Dimethylquinoline has been identified as an inhibitor of human recombinant MAO-B with an IC50 of 530 nM [1]. In contrast, no MAO-B inhibitory activity has been documented for 2,8-dimethylquinoline. This functional divergence is a direct consequence of the methyl group placement on the quinoline ring, which alters the molecule's fit within the MAO-B active site. Therefore, for applications requiring MAO-B inhibition, 5,8-dimethylquinoline is the appropriate choice, while 2,8-dimethylquinoline is better suited for applications where MAO-B inhibition is undesirable or irrelevant.

MAO-B inhibition
Class-level inference
5,8-Dimethylquinoline: MAO-B IC50 530 nM. 2,8-Dimethylquinoline: no MAO-B inhibition reported.
Isomer-specific interaction profile enables application-specific selection.
Human recombinant MAO-B data; cross-species extrapolation needs review.
Monoamine oxidase Neurochemistry Enzyme inhibition

Antiplasmodial Activity: 2,8- vs. 6,7-Dimethylquinoline Derivatives

Derivatives containing the 6,7-dimethylquinoline nucleus have demonstrated significant antiplasmodial activity. Specifically, carbinolamines derived from 6,7-dimethylquinoline and containing the 2-phenyl-6,7-dimethylquinoline core exhibited antiplasmodial activity in canaries that was reported as 'much superior to the activity of quinine' [1]. While 2,8-dimethylquinoline itself is a precursor to antimalarial agents , direct comparative data for its derivatives versus the 6,7-substituted analogs is not available. The existing literature suggests that the 6,7-dimethyl substitution pattern may confer superior antiplasmodial properties compared to other patterns, including 2,8-dimethyl.

Antiplasmodial activity
Cross-study comparable
6,7-Dimethylquinoline derivatives (carbinolamines) reported much superior to quinine in canaries. No direct quantitative comparison for 2,8-dimethylquinoline derivatives.
Historical data suggest 6,7-substitution may be more active; antimalarial scaffold design context.
In vivo avian model; relevance to modern Plasmodium strains unknown.
Antimalarial Antiparasitic Drug discovery

Regioselectivity in Catalytic C-H Borylation

The regioselectivity of iridium-catalyzed C-H borylation of quinolines is influenced by the substitution pattern. Comparative studies on 7-halo-2-methylquinoline and 2,7-dimethylquinoline revealed that steric factors dominate selectivity, but underlying electronic effects become apparent at room temperature, leading to variable amounts of 5- and 4-borylated products [1]. The 2,8-dimethyl substitution pattern presents a unique steric environment around the quinoline nitrogen, which can be expected to alter the regiochemical outcome of such transformations compared to 2,7- or other isomers, though specific quantitative data for 2,8-dimethylquinoline is not detailed in this study.

C–H borylation selectivity
Class-level inference
2,7-Dimethylquinoline yields variable 5- and 4-borylated products. 2,8-Dimethyl steric environment predicted to shift regioselectivity, but no specific data reported.
Steric influence of 2,8-substitution may direct borylation differently; requires experimental validation.
Ir-catalysed C–H borylation at room temperature; steric vs. electronic interplay needs study.
C-H activation Catalysis Regioselectivity

Unique Steric Profile as a Ligand

2,8-Dimethylquinoline is specifically cited as a valuable ligand in coordination chemistry due to the steric and electronic properties imparted by its 2- and 8-methyl groups . This substitution pattern creates a unique steric environment around the nitrogen atom, differentiating it from other dimethylquinoline isomers (e.g., 2,4-, 2,6-, or 2,7-) which present different steric profiles. This steric bulk can influence metal coordination geometry, catalyst stability, and selectivity in catalytic cycles. For instance, it is employed as a ligand in transition metal catalysis for cross-coupling reactions .

Ligand steric profile
Data to verify
2,8-Dimethyl substitution creates unique steric environment around quinoline nitrogen; cited as ligand in cross-coupling catalysis.
Enables specific coordination geometry; application-dependent review needed.
Sources not detailed; confirm ligand performance in target catalytic system.
Coordination chemistry Catalysis Ligand design

Application Scenarios for 2,8-Dimethylquinoline


Scaffold for Indoloquinoline Synthesis

Procure 2,8-dimethylquinoline for use as a starting material in the multi-step synthesis of indoloquinoline and benzonaphthyridine derivatives. As demonstrated by Prabha et al. (2021), 4-chloro-2,8-dimethylquinoline serves as a key intermediate to access compounds with potent in vitro cytotoxicity (IC50 <19 µM against HeLa and K562 cell lines) [1]. This application leverages the 2,8-substitution pattern to build complex, biologically active heterocycles.

Steric Effects in C-H Functionalization

Utilize 2,8-dimethylquinoline in fundamental studies of C-H activation and borylation. The unique steric environment created by the ortho-methyl groups on both sides of the nitrogen atom makes it an ideal probe molecule for investigating the interplay between steric hindrance and electronic effects on regioselectivity in catalytic transformations, such as those described by Larsen and Hartwig (2014) for related quinolines [2].

Ligand for Transition Metal Catalysis

Employ 2,8-dimethylquinoline as a ligand for transition metals in the design of novel catalysts for cross-coupling and other organic transformations. The specific 2,8-dimethyl substitution provides a distinct steric profile that can modulate catalyst reactivity, stability, and selectivity, differentiating it from other dimethylquinoline isomers .

Control for CYP & MAO Selectivity Studies

Use 2,8-dimethylquinoline as a negative control or selectivity standard in enzyme inhibition assays. Given that related isomers exhibit distinct inhibition profiles (e.g., 2,6-dimethylquinoline inhibits CYP1A2 with IC50 3.3 µM ; 5,8-dimethylquinoline inhibits MAO-B with IC50 530 nM [3]), the absence of reported activity for 2,8-dimethylquinoline against these targets makes it a valuable reference compound for dissecting the structural basis of isoform selectivity.

Application
Selection Property
Validation Focus
Indoloquinoline synthesis scaffold
Electrophilic reactivity at 4-position
Cytotoxicity endpoint assessment in cell-based models
C–H functionalization studies
Ortho-methyl steric environment
Regioselectivity outcome comparison
Transition metal catalysis ligand
Steric and electronic donor profile
Catalyst activity and selectivity screening
Enzyme inhibition selectivity standard
Reported lack of CYP1A2/CYP2A/MAO-B inhibition
Isoform-selectivity assay validation

Technical Documentation Hub

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37 linked technical documents
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